molecular formula C19H21FN2O2S B2619017 N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 478260-51-4

N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B2619017
CAS No.: 478260-51-4
M. Wt: 360.45
InChI Key: CCKVMXIEAQKPCM-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic small molecule characterized by a sulfanyl acetamide backbone substituted with a 3-fluoro-4-morpholinophenyl group and a 4-methylphenyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, or microbial pathways .

Properties

IUPAC Name

N-(3-fluoro-4-morpholin-4-ylphenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2S/c1-14-2-5-16(6-3-14)25-13-19(23)21-15-4-7-18(17(20)12-15)22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKVMXIEAQKPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Intermediate: The process begins with the reaction of 3-fluoro-4-nitroaniline with morpholine under controlled conditions to form N-(3-fluoro-4-morpholinophenyl)amine.

    Thioether Formation: The intermediate is then reacted with 4-methylbenzenethiol in the presence of a suitable base, such as sodium hydride, to form the thioether linkage.

    Acetylation: Finally, the compound undergoes acetylation using acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide exhibit promising anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. A notable study evaluated a series of compounds against renal and breast cancer cell lines, revealing moderate to significant antitumor activity in several derivatives, suggesting a potential pathway for therapeutic development .

Compound Cancer Type IC50 (µM) Reference
Compound ARenal Cancer15.5
Compound BBreast Cancer20.3

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Specific derivatives have shown efficacy against bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve the inhibition of bacterial protein synthesis, making it a candidate for further development in treating resistant infections .

Protein Kinase Modulation

One of the key mechanisms through which this compound exerts its effects is through the modulation of protein kinases. This modulation can influence cellular signaling pathways involved in cell proliferation and survival, which is particularly relevant in cancer therapy .

Case Studies

Several studies have highlighted the effectiveness of this compound in various therapeutic areas:

  • Case Study 1: Anticancer Efficacy
    • A study conducted on a new series of morpholine-based compounds showed that modifications to the phenyl ring significantly enhanced anticancer activity against multiple myeloma cells.
  • Case Study 2: Antimicrobial Activity
    • In vitro testing revealed that specific derivatives exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for clinical application in treating resistant bacterial infections.

Mechanism of Action

The mechanism by which N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets. The morpholine ring and fluorine atom enhance its binding affinity to certain enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

N-(4-Morpholinophenyl)-2-({2-[(Phenylsulfonyl)Amino]Phenyl}Sulfanyl)Acetamide

  • Structure: Shares the N-(4-morpholinophenyl) group but replaces the 4-methylphenyl sulfanyl with a phenylsulfonyl-amino-substituted phenyl ring.
  • The molecular weight (497.63 g/mol) is higher than the target compound, which may affect permeability .

2-[(2-{[(4-Methylphenyl)Sulfonyl]Amino}Phenyl)Sulfanyl]-N-(4-Morpholinophenyl)Acetamide

  • Structure : Features a 4-methylphenyl sulfonyl group instead of the target compound’s 4-methylphenyl sulfanyl.
  • Impact : Sulfonyl groups typically enhance stability but reduce lipophilicity compared to sulfanyl groups. This could influence pharmacokinetic properties such as half-life and tissue distribution .

Analogues with Fluorophenyl and Heterocyclic Substituents

N-(4-Fluorophenyl)-2-[(4-Fluorophenyl)Sulfanyl]Acetamide

  • Structure : Lacks the morpholine ring but includes dual fluorophenyl groups.
  • However, the absence of morpholine may reduce solubility .

N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide

  • Structure : Substitutes morpholine with a triazole-pyridinyl heterocycle and adds chlorine.
  • Biological Relevance : The triazole ring may confer antimicrobial or antiviral activity, as seen in similar compounds (e.g., MIC values <10 µg/mL against E. coli in ). Chlorine’s electron-withdrawing effect could modulate reactivity .

Analogues with Oxadiazole and Indole Moieties

N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-ylMethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide (8g)

  • Structure : Incorporates an oxadiazole-indole hybrid instead of morpholine/fluorophenyl groups.
  • Activity : Demonstrates enzyme inhibition (e.g., α-glucosidase IC₅₀ = 12.3 µM), suggesting the indole-oxadiazole system is critical for binding to metabolic enzymes. The target compound’s morpholine group may redirect specificity toward different targets .

Crystallographic and Hydrogen-Bonding Comparisons

  • Diaminopyrimidinyl Sulfanyl Acetamides (): Intramolecular N–H⋯N bonds create stable S(7) ring motifs. The target compound’s fluorine atom may participate in additional hydrogen bonds, improving binding to biological targets compared to chlorine-substituted analogues.

Biological Activity

N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20FN3O2SC_{19}H_{20}FN_3O_2S, with a molecular weight of approximately 435.565 g/mol. The presence of fluorine and morpholine in its structure suggests potential for enhanced biological activity compared to non-fluorinated analogs.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

  • Protein Kinases : Modulation of protein kinase activity can influence cell proliferation and survival pathways, making it a target for cancer therapies .
  • Antiviral Activity : Some studies have shown that related compounds exhibit antiviral properties by inhibiting viral replication through interaction with viral enzymes .

Anticancer Properties

Several studies have reported the anticancer potential of morpholine derivatives. For instance, compounds with similar substituents have demonstrated significant inhibitory effects on cancer cell lines, suggesting that this compound may also exhibit such properties. The compound's ability to induce apoptosis in cancer cells has been noted, with specific IC50 values reported in the range of 10–20 µM for related structures .

Antiviral Effects

Evidence suggests that fluorinated compounds can enhance antiviral activity. Research on structurally related molecules indicates that they may inhibit viral replication in vitro, targeting enzymes critical for the life cycle of viruses such as HIV and HCV .

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects of this compound on various cancer cell lines.
    • Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Findings : The compound exhibited dose-dependent cytotoxicity, with an IC50 value of approximately 15 µM against breast cancer cells.
  • Study on Antiviral Activity :
    • Objective : Assess the antiviral efficacy against HCV.
    • Method : In vitro assays were conducted using HCV-infected cell lines treated with the compound.
    • Findings : Significant reduction in viral load was observed, indicating potential as an antiviral agent.

Data Summary Table

PropertyValue
Molecular FormulaC19H20FN3O2SC_{19}H_{20}FN_3O_2S
Molecular Weight435.565 g/mol
IC50 (Anticancer)~15 µM (breast cancer)
Antiviral EfficacySignificant reduction in HCV viral load
Mechanism of ActionProtein kinase modulation; viral enzyme inhibition

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide and its structural analogues?

The synthesis typically involves coupling reactions between substituted anilines and activated acetamide intermediates. For example, analogous compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide are synthesized via nucleophilic substitution or thioether formation using triethylamine as a base in dichloromethane or THF . Optimization of reaction temperature (e.g., 273 K for controlled acylation) and stoichiometric ratios of reagents (e.g., diphenylacetyl chloride to aniline derivatives) is critical to avoid side products .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., 500 MHz) confirm substituent positions and purity, with characteristic peaks for morpholine (δ 3.6–3.8 ppm) and sulfanyl groups (δ 2.1–2.3 ppm) .
  • Infrared (IR) Spectroscopy: Identifies functional groups such as C=O (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For example, dihedral angles between aromatic rings and acetamide groups are calculated to assess planarity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches?

Contradictions in NMR or IR spectra may arise from impurities, polymorphism, or solvent effects. Cross-validation via high-performance liquid chromatography (HPLC) ensures purity, while differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) detect polymorphic forms . Single-crystal X-ray analysis provides definitive structural confirmation, as demonstrated for N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide .

Q. What strategies optimize crystal structure refinement using SHELX software for this compound?

  • Hydrogen Bonding Constraints: Manually fix N–H and O–H distances (e.g., 0.86 Å for N–H) to improve refinement accuracy .
  • Disorder Modeling: Split occupancy for disordered morpholine or sulfanyl groups using PART instructions in SHELXL .
  • Twinned Data Handling: Apply TWIN/BASF commands for non-merohedral twinning observed in similar acetamide derivatives .

Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Systematic modifications of the sulfanyl, morpholine, and fluorophenyl groups are evaluated against target enzymes (e.g., lipoxygenase or cholinesterase). For instance:

  • Replacing 4-methylphenyl with indole derivatives enhances α-glucosidase inhibition .
  • Introducing electron-withdrawing groups (e.g., Cl or Br) on the phenyl ring improves antibacterial activity, as seen in MIC assays for triazole-containing analogues .

Q. What intermolecular interactions dominate the crystal packing of this compound?

Crystal packing is stabilized by:

  • N–H···O Hydrogen Bonds: Form infinite chains along the c-axis (e.g., N1–H1N···O1 interactions in N-(3-chloro-4-fluorophenyl) derivatives) .
  • C–H···π and π-π Stacking: Observed in phenyl-substituted acetamides, contributing to thermal stability .
  • Halogen Bonding: Fluorine or chlorine atoms interact with electron-rich regions of adjacent molecules .

Q. How can low yields in morpholine-substituted acetamide synthesis be addressed?

  • Protecting Groups: Temporarily protect morpholine’s amine during acylation to prevent side reactions .
  • Catalytic Optimization: Use Pd/C or CuI for Suzuki-Miyaura coupling of aryl halides with sulfanyl precursors .
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yield for thermally sensitive intermediates .

Q. What experimental approaches analyze polymorphism in this compound?

  • Thermal Analysis (DSC/TGA): Identifies melting points and phase transitions across polymorphs .
  • Variable-Temperature PXRD: Tracks structural changes under thermal stress .
  • Solvent Screening: Recrystallization from toluene, ethanol, or DMF induces distinct polymorphic forms, as reported for N-(4-bromophenyl) analogues .

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